2-Hydroxy-3-methoxybenzamide
Overview
Description
2-Hydroxy-3-methoxybenzamide is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the second position and a methoxy group at the third position on the benzene ring
Mechanism of Action
Target of Action
2-Hydroxy-3-methoxybenzamide, a derivative of benzamides , primarily targets the Poly [ADP-ribose] polymerase 1 (PARP-1) in humans . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
It is known that it interacts with its target, parp-1, and potentially inhibits its activity . This interaction and subsequent inhibition can lead to changes in the cellular processes that PARP-1 is involved in, such as DNA repair and cell death .
Biochemical Pathways
This compound may affect the Hedgehog (Hh) signaling pathway . The Hh pathway is fundamental in regulating embryonic development and maintaining homeostasis of adult tissues . Aberrant Hh signaling is implicated in the development of a variety of cancers . By inhibiting this pathway, this compound could potentially have anti-cancer effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with PARP-1 and its potential effect on the Hh signaling pathway . By inhibiting PARP-1, it could potentially influence DNA repair processes and programmed cell death . Its potential effect on the Hh pathway could also have implications for cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
It is known that benzamides, the class of compounds to which 2-Hydroxy-3-methoxybenzamide belongs, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the benzamide derivative .
Cellular Effects
A study on a similar compound, 2-Hydroxy-3-methoxybenzoic acid, showed that it attenuated mast cell-mediated allergic reactions in mice . This suggests that this compound may also have effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzamides can interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity
Metabolic Pathways
It is known that benzamides can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Subcellular Localization
It is known that benzamides can interact with various cellular components, potentially influencing their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxybenzamide typically involves the reaction of 2-Hydroxy-3-methoxybenzoic acid with ammonia or an amine under appropriate conditions. The reaction can be catalyzed by various agents to improve yield and efficiency. For instance, the use of a dehydrating agent like thionyl chloride can facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under appropriate conditions.
Major Products:
Oxidation: Products may include 2-Hydroxy-3-methoxybenzoic acid or 2-Hydroxy-3-methoxybenzaldehyde.
Reduction: Products may include 2-Hydroxy-3-methoxybenzylamine.
Substitution: Products depend on the nucleophile used, such as 2-Hydroxy-3-aminobenzamide.
Scientific Research Applications
2-Hydroxy-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
3-Methoxybenzamide: Lacks the hydroxyl group at the second position.
2,3-Dimethoxybenzamide: Contains an additional methoxy group at the second position.
Uniqueness: 2-Hydroxy-3-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
2-hydroxy-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4,10H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIPILRTESRLHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368856 | |
Record name | 2-hydroxy-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26751-04-2 | |
Record name | 2-hydroxy-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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